6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one
Description
6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one (CAS: 1884712-55-3) is a brominated benzodiazepine derivative characterized by a bicyclic framework combining a benzene ring fused to a seven-membered diazepine ring. Key structural features include a bromo substituent at position 6 and a methyl group at position 4 (Figure 1). The compound is synthesized via Pd/C-catalyzed hydrogenation and purified using silica gel chromatography (petroleum ether:EtOAc gradient) . It is commercially available in milligram to gram quantities, with industrial-scale synthesis supported by optimized protocols .
Its stereochemistry (R-configuration) is critical for selectivity, as evidenced by its use in ligand design for CREB (cAMP response element-binding protein) .
Properties
IUPAC Name |
6-bromo-4-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6-5-9(14)13-8-4-2-3-7(11)10(8)12-6/h2-4,6,12H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBGRARKNVLDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C(N1)C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with β-Keto Esters
A widely adopted method utilizes o-phenylenediamine and β-keto esters under acidic or catalytic conditions. For example, reacting 5-bromo-o-phenylenediamine with ethyl 4-methyl-3-oxopentanoate in acetic acid yields the 1,4-benzodiazepin-2-one core. The methyl group at position 4 originates from the β-keto ester’s branched alkyl chain, while bromine is pre-introduced on the aromatic ring.
Reaction Conditions:
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates cyclization. A mixture of 5-bromo-o-phenylenediamine and 4-methyl-3-oxopentanoic acid ethyl ester, irradiated at 300 W for 1–5 minutes, produces the target framework in 60–75% yield. This method reduces side reactions and improves regioselectivity.
Regioselective Bromination Strategies
Bromine can be introduced pre- or post-cyclization, depending on the stability of intermediates and directing effects of substituents.
Pre-Cyclization Bromination
Using 5-bromo-o-phenylenediamine as the starting material ensures bromine incorporation at position 6. Synthesis of this precursor involves:
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Nitration of 4-bromoaniline to 4-bromo-2-nitroaniline.
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Reduction with Sn/HCl or catalytic hydrogenation to 5-bromo-o-phenylenediamine.
Advantages:
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Avoids competing electrophilic substitution post-cyclization.
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Higher regiochemical control.
Post-Cyclization Bromination
Direct bromination of the benzodiazepin-2-one core using Br₂ in acetic acid or N-bromosuccinimide (NBS) in dichloromethane is feasible. The methyl group at position 4 directs bromination to the para position (C-6) due to its electron-donating effect.
Optimized Conditions:
Methyl Group Incorporation
The 4-methyl group is typically introduced via the carbonyl precursor. For example, ethyl 4-methyl-3-oxopentanoate provides the methyl branch during cyclocondensation. Alternative routes include:
Grignard Addition to Imine Intermediates
Treating an imine intermediate (formed from o-phenylenediamine and a ketone) with methylmagnesium bromide introduces the methyl group at position 4. This method requires careful control of reaction stoichiometry to avoid over-alkylation.
Reductive Amination
Using 4-methyl-2-pentanone in reductive amination with 5-bromo-o-phenylenediamine and NaBH₃CN in methanol yields the methyl-substituted intermediate, which is subsequently cyclized to the diazepinone.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Validation
Single-crystal X-ray diffraction confirms the planar benzodiazepinone ring and bromine/methyl substituent positions. Key metrics:
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
For bulk synthesis, continuous-flow reactors coupled with microwave irradiation enhance efficiency. Key parameters:
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Residence time: 5–10 minutes
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Catalyst recovery: H-MCM-22 can be reused for 5 cycles without significant activity loss.
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Purification: Recrystallization from ethanol/water (1:10) achieves >99% purity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine substituent at position 6 enables cross-coupling and substitution reactions. For example:
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Palladium-Catalyzed Carbonylation : Under Pd(PPh₃)₂Cl₂ catalysis with NaH₂PO₄ in THF at 100°C, the bromine undergoes carbonylation with CO to form α-CF₃ acrylamides. This reaction leverages the bromine’s leaving-group capability, yielding functionalized benzodiazepinones (e.g., 3-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-benzo[b] diazepin-2-one) .
Table 1: Representative Carbonylation Reaction
| Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|
| 6-Bromo-4-methyl derivative | Pd(PPh₃)₂Cl₂, NaH₂PO₄, THF, 100°C | 3-(Trifluoromethyl)-diazepinone | 78–82 |
Functionalization of the Lactam Carbonyl Group
The 2-keto group participates in condensation and cyclization reactions:
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Condensation with Amines : Reacting with hydrazine derivatives (e.g., NH₂NH₂·H₂O) forms pyrazole-fused benzodiazepines. IR and ¹³C NMR data confirm the loss of nitrile groups (2209 cm⁻¹ absorption) and formation of new C–N bonds .
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Reduction : The ketone can be reduced to an alcohol using NaBH₄ or LiAlH₄, though specific yields for this derivative are not explicitly documented in the provided sources.
Ring Expansion and Heterocycle Formation
The benzodiazepinone scaffold undergoes ring expansion under specific conditions:
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Cyclization with Amidines : In the presence of amidinium salts, the diazepinone ring reacts with o-phenylenediamine derivatives to form larger heterocycles (e.g., benzo[f] triazepines) .
Table 2: Cyclization Reaction with Amidines
| Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|
| Amidino-isothiocyanate (86a) | DMF, heat | 12-Bromo-6-piperidinyl-benzo-triazepine | 65–70 |
Pd-Catalyzed Cross-Coupling Reactions
The bromine atom facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings:
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Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd catalysts (e.g., Pd(OAc)₂, SPhos) replaces bromine with aryl groups. This method is analogous to imidoyl chloride cross-coupling strategies described for related benzodiazepines .
Stability Under Thermal and Oxidative Conditions
Scientific Research Applications
Therapeutic Applications
1. Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to 6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one exhibit pharmacological activities that may be beneficial in treating mood disorders. The diazepine structure is known for its ability to modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial in anxiety and depression management .
2. Anticonvulsant Activity
The compound's structural features suggest potential anticonvulsant properties. Studies on related benzodiazepines have demonstrated efficacy in reducing seizure activity through GABA receptor modulation. Investigations into the specific mechanisms of action for this compound are ongoing .
3. Neuroprotective Effects
There is emerging evidence that compounds with a similar framework may provide neuroprotective benefits. They may help mitigate neuronal damage associated with neurodegenerative diseases by influencing oxidative stress pathways and apoptosis mechanisms .
Synthetic Applications
1. Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. It can be utilized in the synthesis of more complex molecules with potential therapeutic applications .
2. Intermediate for New Drug Development
Researchers are exploring its use as an intermediate in the synthesis of novel compounds aimed at specific biological targets. The ability to modify the diazepine core facilitates the design of targeted therapies with improved efficacy and reduced side effects .
Case Studies
Mechanism of Action
The mechanism of action of 6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in mediating the compound’s pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 6-bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one are best contextualized against related benzodiazepinone derivatives (Table 1).
Table 1: Structural and Functional Comparison of Selected Benzodiazepinone Derivatives
Structural Variations and Electronic Effects
- Bromo vs. Chloro Substituents : The 6-bromo group in the target compound provides greater steric bulk and electronegativity compared to 7-chloro analogs (e.g., 6g). This enhances hydrophobic interactions in bromodomains, as seen in CBP/EP300 inhibition studies . Chloro derivatives, however, are more common in antiviral scaffolds due to their balance of reactivity and stability .
- Trifluoromethyl (CF₃) Groups : The CF₃ group in 6g increases lipophilicity and metabolic stability , critical for blood-brain barrier penetration in CNS-targeted therapies .
Biological Activity
6-Bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[B][1,4]diazepin-2-one (CAS Number: 1884712-55-3) is a compound belonging to the class of benzodiazepines, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
- Molecular Formula : C10H11BrN2O
- Molecular Weight : 255.12 g/mol
- IUPAC Name : (R)-6-bromo-4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one
Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The interaction with GABA receptors enhances the inhibitory effect of GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. The specific activity of this compound has been investigated in several studies.
Anticancer Activity
Recent studies have shown that derivatives of benzodiazepines exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study synthesized a series of benzodiazepine derivatives and evaluated their cytotoxic effects on human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. Among these compounds, certain analogues showed IC values comparable to standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound 9 | HCT-116 | 16.19 ± 1.35 |
| Compound 9 | MCF-7 | 17.16 ± 1.54 |
| Doxorubicin | HCT-116 | Reference Value |
| Doxorubicin | MCF-7 | Reference Value |
This indicates that 6-Bromo-4-methyl derivatives may have potential as anticancer agents due to their ability to induce apoptosis in cancer cells.
Neuropharmacological Effects
The compound's interaction with GABA receptors suggests potential applications in treating anxiety and sleep disorders. Benzodiazepines are widely recognized for their anxiolytic properties:
- Research has highlighted that compounds similar to 6-Bromo derivatives can enhance GABAergic transmission, which is crucial for their sedative and anxiolytic effects .
Case Studies
- Study on GABA Receptor Modulation : A study assessed various benzodiazepine derivatives for their effects on GABA receptor subtypes. The findings indicated that specific structural modifications could enhance binding affinity and selectivity towards certain receptor subtypes .
- Cytotoxicity Profiling : Another investigation focused on a series of synthesized benzodiazepine compounds including 6-Bromo derivatives. The study reported varying degrees of cytotoxicity across different cancer cell lines, emphasizing the role of structural components in determining biological activity .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Patent procedure | Basic cyclization | 70–85 | >95% | |
| Acylation route | Reflux in AcOH, 3–4 hours | 65–75 | >90% |
Basic: What spectroscopic techniques validate the structure of this compound?
Answer:
Critical characterization methods include:
- 1H/13C NMR : Confirms the diazepinone scaffold and substituent positions (e.g., methyl at C4, bromine at C6).
- UV-Vis spectroscopy : Exhibits λmax at 261 nm (π→π* transitions) and 363 nm (n→π* transitions) in DMSO .
- Mass spectrometry : Molecular ion peaks at m/z 331.24 (M+H) and fragmentation patterns (e.g., m/z 77.43 for C5H3N fragments) validate molecular weight and stability .
Q. Table 2: Key Spectral Data
| Technique | Observed Data | Interpretation | Reference |
|---|---|---|---|
| 1H NMR (DMSO-d6) | δ 2.51 (6H, s, CH3) | Methyl group at C4 | |
| HRMS | m/z 331.24 [M+H]+ | Molecular weight confirmation |
Advanced: How can computational modeling predict the bioactivity of derivatives?
Answer:
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (50 ns trajectories) identify binding modes in target proteins like PDE2A or endothelin receptors . Key steps:
Docking : Align the bromine substituent in hydrophobic pockets (e.g., PDE2A’s Gln859).
Free energy calculations : MM-GBSA yields ΔG values (-40 to -55 kcal/mol) correlating with experimental IC50.
SAR analysis : Methyl groups enhance lipophilicity (logP +0.4), while bromine improves steric complementarity .
Q. Table 3: Computational vs. Experimental Binding Data
| Derivative | Calculated ΔG (kcal/mol) | Experimental IC50 (nM) | Reference |
|---|---|---|---|
| 6-Bromo-4-methyl | -48.2 | 8.2 (ET(A) receptor) | |
| Non-brominated | -35.7 | 24.5 |
Advanced: How are contradictions in biological data resolved across studies?
Answer:
Discrepancies in receptor binding (e.g., ET(A) vs. ET(B) affinity) arise from:
- Assay variability : Differences in CO2/O2 levels or cell passage numbers.
- Data normalization : Use pIC50 values (-logIC50) for cross-study comparisons .
- Control experiments : Include reference compounds (e.g., ambrisentan) to calibrate receptor binding assays .
Basic: What are the stability and storage recommendations?
Answer:
- Storage : -20°C in amber vials under argon to prevent photodegradation.
- Stability : <5% degradation after 6 months (monitored via HPLC, 320 nm UV detection) .
- Handling : Use anhydrous solvents (Karl Fischer titration <0.1% H2O) to avoid hydrolysis.
Advanced: How do structural modifications impact pharmacological activity?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
